molecular formula C29H30N2O14S B13735464 Doxycycline 5-sulfosalicylate CAS No. 60683-15-0

Doxycycline 5-sulfosalicylate

Cat. No.: B13735464
CAS No.: 60683-15-0
M. Wt: 662.6 g/mol
InChI Key: IHGRARUXKULRDG-CVHRZJFOSA-N
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Description

Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is a derivative of doxycycline, which is widely used to treat various bacterial infections. This compound is formed by the combination of doxycycline and 5-sulfosalicylic acid. This compound retains the broad-spectrum antibacterial properties of doxycycline, making it effective against a wide range of Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of doxycycline 5-sulfosalicylate involves the hydrogenation of 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline in the presence of a palladium/carbon (Pd/C) catalyst. This reaction is carried out under pressurized hydrogen conditions. The resulting product is then reacted with 5-sulfosalicylic acid to obtain this compound .

Industrial Production Methods: In industrial settings, the production process is optimized to improve productivity and stereoselectivity. The process involves the basification of alpha-6-doxycycline base followed by salt transformation to generate doxycycline hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The hydrogenation process used in its synthesis is a key reduction reaction.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium/carbon (Pd/C) catalyst is used for hydrogenation.

    Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Mechanism of Action

Doxycycline 5-sulfosalicylate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of charged aminoacyl-tRNA with the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound also exhibits anti-inflammatory properties, which contribute to its effectiveness in treating conditions like acne and rosacea .

Comparison with Similar Compounds

Uniqueness: Doxycycline 5-sulfosalicylate is unique due to its combination with 5-sulfosalicylic acid, which enhances its solubility and stability. This makes it a valuable compound for both research and therapeutic applications .

Properties

CAS No.

60683-15-0

Molecular Formula

C29H30N2O14S

Molecular Weight

662.6 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1

InChI Key

IHGRARUXKULRDG-CVHRZJFOSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Origin of Product

United States

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